molecular formula C19H17N3O4S B2669146 N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034321-29-2

N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2669146
CAS No.: 2034321-29-2
M. Wt: 383.42
InChI Key: FGYRUFZCQYMDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Significance

The development of N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b]dioxine-6-sulfonamide builds upon decades of advancements in heterocyclic and sulfonamide chemistry. The bipyridine scaffold, first popularized in coordination chemistry for its chelating properties, gained prominence in the 20th century with applications in photofunctional transition-metal complexes. Concurrently, dihydrobenzo[b]dioxine derivatives emerged as privileged frameworks in drug discovery due to their metabolic stability and planar aromatic systems. The sulfonamide group, a cornerstone of medicinal chemistry since the 1930s, has been refined through modern synthetic methods, enabling precise functionalization.

This compound’s synthesis reflects convergent strategies:

  • Bipyridine Functionalization : Advances in cross-coupling reactions enabled selective substitution at the 3-position of bipyridine, critical for appending the dihydrobenzo[b]dioxine-sulfonamide moiety.
  • Sulfonamide Coupling : Innovations in sulfinylamine reagents (e.g., t-BuONSO) facilitated direct sulfonamide formation from carboxylic acid precursors, bypassing traditional sulfonyl chloride intermediates.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-27(24,16-3-4-17-18(12-16)26-11-10-25-17)22-13-15-2-1-7-21-19(15)14-5-8-20-9-6-14/h1-9,12,22H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYRUFZCQYMDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bipyridine moiety known for its strong coordination properties with metal ions, which may enhance its pharmacological profile. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H17N3O3S
Molecular Weight373.43 g/mol
CAS Number2034577-31-4

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes, potentially inhibiting their activity.
  • Metal Ion Coordination : The bipyridine moiety can form complexes with metal ions, which may play a role in its biological effects.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has indicated that compounds featuring similar structural motifs can exhibit significant anticancer properties. For instance, studies have shown that derivatives of bipyridine and sulfonamide have been tested against multiple cancer cell lines:

CompoundCell LineIC50 (µM)
N-(2-Pyridinyl)-5-(phenyl)-1,3,4-oxadiazoleHCT1160.67
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amineMDA-MB-4351.95

These results suggest that similar compounds may also exhibit potent anticancer activities.

Mechanism-Based Approaches

Recent studies have explored mechanism-based approaches to enhance the efficacy of sulfonamide derivatives in cancer therapy. For example:

  • Targeting Specific Pathways : Compounds have been designed to inhibit pathways involved in tumor growth and metastasis.
  • Combination Therapies : Utilizing these compounds in conjunction with existing chemotherapy agents has shown promise in enhancing therapeutic outcomes.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by Zhang et al. synthesized various bipyridine derivatives and evaluated their activity against cancer cell lines using the TRAP PCR-ELISA assay. One derivative showed an IC50 value significantly lower than standard treatments like staurosporine .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been performed to predict the anticancer activity of sulfonamide derivatives based on their chemical structure and biological data. These studies highlighted the importance of specific functional groups in enhancing cytotoxicity against cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Yields vary significantly. Compound 73 (78% yield) suggests efficient coupling using 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with amines under mild conditions . In contrast, bis-sulfonamides (e.g., 4f, 5f) exhibit lower yields (36–61%), likely due to steric hindrance from spiro-annulated rings .
  • Reaction Conditions : Method A (prolonged reaction times) and Method C (lower sulfonyl chloride stoichiometry) are employed for complex substrates .

Physical Properties

  • Melting Points : Bis-sulfonamides (4f, 5f) show distinct melting points (191–193°C vs. 129–130°C), reflecting differences in crystallinity and molecular symmetry .
  • Chromatographic Behavior : Rf values (e.g., 0.22 in DCM for 5f) indicate polarity variations influenced by substituents .

Substituent Effects on Activity

  • Bipyridine vs.
  • Spirocyclic vs. Linear Substituents : Bis-sulfonamides with spiro-annulated rings (4f, 5f) exhibit reduced yields but increased structural rigidity, which could optimize target engagement in drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and its structural analogs?

  • Methodology : Utilize multi-step protocols involving sulfonylation and coupling reactions. For example:

  • React 2,3-dihydrobenzo[b][1,4]dioxine-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under alkaline conditions (pH 9–10) to form the sulfonamide core .
  • Introduce bipyridine moieties via nucleophilic substitution or reductive amination, using catalysts like triethylamine or LiH in DMF .
  • Purify intermediates via flash chromatography (e.g., 0–10% EtOAc/hexanes) and confirm purity by HPLC (≥95%) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.6–7.3 ppm), methylene groups in the benzodioxane ring (δ 4.2–4.3 ppm), and sulfonamide NH (δ 11.8 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H bends .

Q. What in vitro assays are typically employed to screen for enzyme inhibitory activity?

  • Assays :

  • Acetylcholinesterase (AChE) Inhibition : Measure IC₅₀ values using Ellman’s method with DTNB as a chromogenic agent .
  • Antioxidant Activity : Use DPPH radical scavenging (λ = 517 nm) and lipid peroxidation assays (thiobarbituric acid reactive substances) .
  • TRPV1 Antagonism : Assess inhibition of capsaicin-induced calcium influx in HEK293 cells transfected with TRPV1 .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity during sulfonamide synthesis?

  • Strategies :

  • Catalyst Selection : Nano-TiO₂ under solvent-free conditions improves yields (up to 85%) in one-pot three-component reactions .
  • Temperature Control : Low-temperature (–78°C) Grignard reactions prevent side product formation in ketone intermediates .
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradients) to isolate high-purity (>98%) final products .

Q. What computational approaches predict target selectivity and binding interactions for this compound?

  • Methods :

  • Molecular Docking : Dock into TRPV1 (PDB: 3K4Q) or HSF1 (PDB: 5D5U) active sites using AutoDock Vina to assess binding affinities .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on bipyridine) with activity using CoMFA/CoMSIA .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., TRPV1-AMG9810) over 100 ns trajectories in GROMACS .

Q. How do structural modifications at the sulfonamide or bipyridine moieties influence bioactivity?

  • SAR Insights :

  • Sulfonamide Substituents : Bulky groups (e.g., 4-bromophenyl) enhance AChE inhibition (IC₅₀ = 1.2 µM vs. 8.5 µM for unsubstituted analogs) .
  • Bipyridine Modifications : Fluorine at the 2-position improves TRPV1 antagonism (Ki = 12 nM) by enhancing hydrophobic interactions .
  • Benzodioxane Ring : Methylation at C3 increases metabolic stability in liver microsomes (t₁/₂ > 120 min) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Approaches :

  • Assay Standardization : Control variables like cell line (e.g., HEK293 vs. CHO for TRPV1), ATP concentration, and incubation time .
  • Dose-Response Validation : Perform full IC₅₀ curves (0.1–100 µM) to exclude false positives from single-dose screening .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers due to solvent effects (e.g., DMSO interference in fluorescence assays) .

Methodological Considerations Table

Parameter Recommendations References
Synthesis Yield 36–79% via method A (2-day reaction) or 85% with nano-TiO₂ catalysis
Purity Criteria ≥95% by HPLC (C18 column, acetonitrile/water)
Enzyme Assays AChE: 0.1–100 µM range; TRPV1: 10 mM Ca²⁺ in HEPES buffer
Computational Tools AutoDock Vina (docking), GROMACS (MD), Gaussian09 (DFT for electronic properties)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.